Product packaging for Melongoside N(Cat. No.:CAS No. 98524-46-0)

Melongoside N

Cat. No.: B8056218
CAS No.: 98524-46-0
M. Wt: 921.1 g/mol
InChI Key: SORUXVRKWOHYEO-UHFFFAOYSA-N
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Description

Melongoside N is a steroidal saponin, a class of bioactive glycosides, naturally found in the seeds of the plant Solanum melongena, commonly known as eggplant or aubergine . Its molecular formula is C45H76O19, with an average molecular mass of 921.074 g/mol (CAS Registry Number: 98524-46-0) . This compound is provided strictly for research applications and is not for human or veterinary diagnostic or therapeutic use. Recent in silico investigations have highlighted the significant research value of this compound and related compounds as potential antiviral agents . A 2022 molecular docking and dynamics simulation study identified it as a potential inhibitor of the NS2B-NS3 activator-protease of the Dengue Virus (serotype 2, DENV-2) . This protease is a crucial enzyme for viral replication, making it a prime therapeutic target. The study reported that this compound exhibited a strong binding energy (ΔG = -8.3 kcal/mol) with the viral protease and, importantly, showed interaction with the His51 residue, which is part of the catalytic site of the NS3 protease . Furthermore, a 200 ns molecular dynamic simulation indicated that the protein-ligand complex formed with this compound was stable, suggesting a robust interaction worthy of further investigation . Given that steroidal saponins from Solanum species have been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antiviral effects, this compound represents a promising candidate for researchers exploring novel plant-derived inhibitors of flaviviruses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O19 B8056218 Melongoside N CAS No. 98524-46-0

Properties

IUPAC Name

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUXVRKWOHYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

921.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melongoside N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98524-46-0
Record name Melongoside N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 189 °C
Record name Melongoside N
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Purification Methodologies for Melongoside N

Conventional Extraction Techniques from Plant Matrices

Conventional extraction techniques for saponins (B1172615) from plant materials often involve the use of alcoholic solvents or water-alcohol mixtures. medcraveonline.comgoogle.com For instance, extraction of finely ground plant material with 70% ethanol (B145695) has been reported for isolating crude saponins. okstate.edu The extraction process may involve heating and refluxing the plant material with the solvent. rhhz.net After extraction, the solvent is typically recovered, and the extract is concentrated. okstate.edugoogle.com Defatting steps using non-polar organic solvents like petroleum ether or hexane (B92381) may be performed before or after the extraction to remove lipids and other non-polar impurities. medcraveonline.comgoogle.com Crude saponins can sometimes be precipitated from the concentrated extract by adding a large volume of a non-solvent like acetone (B3395972) or ether. google.com

Chromatographic Separation Strategies for Saponins

Chromatographic methods are essential for separating saponins due to their presence in complex mixtures. researchgate.net A combination of different chromatographic techniques is often necessary to isolate a single compound like Melongoside N with sufficient purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used technique for the separation, identification, and purification of saponins, offering advantages such as speed, selectivity, and high sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed for saponin (B1150181) separation, typically using C18 or ODS columns. researchgate.netnih.gov Mobile phases often consist of mixtures of methanol-water or acetonitrile-water, sometimes with the addition of acids. researchgate.netnih.gov

Detecting saponins in HPLC can be challenging as many lack strong chromophores detectable by UV detectors at higher wavelengths. researchgate.netnih.gov To overcome this, various detectors are used, including evaporative light scattering detection (ELSD), mass spectrometry (MS), refractive index (RI) detectors, and diode array detectors (DAD), although DAD may have lower sensitivity compared to UV detectors for some compounds. researchgate.netrhhz.netresearchgate.netnih.govmdpi.com

HPLC-MS is frequently used for the identification and quantitative analysis of saponins. researchgate.netmdpi.com

Gel Column Chromatography Applications

Silica (B1680970) gel column chromatography is a common technique used in the purification of saponins, often employed after initial extraction to fractionate the crude extract. rhhz.netgoogle.comoup.comnih.gov Eluents used with silica gel columns for saponin separation can include mixtures of chloroform, methanol, and water in varying proportions. rhhz.netgoogle.comnih.gov This technique can help in separating the mixture into simpler sub-fractions based on polarity. researchgate.net

Ion Exchange Chromatography

Ion exchange chromatography can be employed in the purification of saponins, particularly for removing colored impurities or separating ionic compounds. google.comgoogle.com For instance, both cation and anion exchange resin column chromatography have been used in the refining process of saponins to improve purity and color. google.com This method can avoid the introduction of other chemical substances during the decolorization process. google.com

Advanced Purification Methodologies for this compound

For obtaining highly pure this compound, advanced purification techniques, such as preparative liquid chromatography, are utilized.

Preparative Liquid Chromatography Systems

Preparative liquid chromatography is used to isolate and purify sufficient quantities of a substance for further use, unlike analytical chromatography which focuses on analysis. phoseon.compharmagxp.comrotachrom.com Preparative HPLC systems are specifically designed for isolating and purifying target compounds from mixtures. pharmagxp.com This can involve reversed-phase preparative HPLC, utilizing hydrophobic stationary phases and suitable mobile phases. pharmagxp.comgoogle.com Two-dimensional preparative liquid chromatography, employing both reversed-phase and hydrophilic columns, has been used for the efficient separation and purification of saponin monomers from extracts. google.com Preparative chromatography often operates under overloaded conditions compared to analytical scale, which can result in broader peaks. rotachrom.com The goal is to achieve the maximum quantity and highest purity of the target compound in the shortest time. rotachrom.com High-speed counter-current chromatography (HSCCC) is another preparative liquid-liquid partition technique that has been successfully applied to separate and purify steroid saponins from natural products. mdpi.comnih.gov

Biosynthetic Pathways and Precursor Studies of Melongoside N

Proposed Steroidal Backbone Biosynthesis

The steroidal backbone of melongoside N is derived from cholesterol. nih.govresearchgate.netfrontiersin.orgmdpi.com The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a key intermediate in the isoprenoid pathway. In plants, 2,3-oxidosqualene is cyclized to cycloartenol, which is the precursor for phytosterols, including cholesterol. nih.govuoa.gr Cholesterol then serves as the dedicated precursor for the synthesis of steroidal saponins (B1172615) and steroidal glycoalkaloids in Solanum species. nih.govmdpi.com

The conversion of cholesterol to the steroidal aglycone backbone involves a series of modifications, including hydroxylation, oxidation, and cyclization reactions. researchgate.netkobe-u.ac.jpmdpi.com While the specific steps leading to the aglycone of this compound are not fully elucidated, studies on steroidal saponin (B1150181) biosynthesis in Solanum species indicate that these modifications occur at various positions on the cholesterol skeleton, such as C-16, C-22, and C-26. researchgate.netkobe-u.ac.jpmdpi.com The resulting aglycone can be a spirostanol (B12661974) (closed F-ring) or a furostanol (open F-ring). pnas.orggoogle.com Melongosides are described as oligoside derivatives of diosgenin (B1670711), a spirostanol aglycone. researchgate.net

Glycosylation Mechanisms in Saponin Formation

Glycosylation is a crucial step in saponin biosynthesis, where sugar moieties are attached to the steroidal aglycone backbone. This process is catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). mdpi.comnih.govfrontiersin.org Glycosylation increases the water solubility and can alter the biological activity of the saponin. mdpi.comfrontiersin.org

In the case of melongosides, including this compound, sugar chains are attached to the C-3 position of the diosgenin aglycone. researchgate.net These sugar chains can vary in the number and type of monosaccharides, as well as the types of linkages between them. researchgate.netnih.gov Studies on enzyme preparations from Solanum melongena leaves have shown UDP-Glc:diosgenin glucosyltransferase activity, which catalyzes the initial addition of glucose to diosgenin, forming diosgenin 3-β-D-glucopyranoside. researchgate.net This monoglucoside can then be further glycosylated by other UGTs to form more complex sugar chains, such as those found in melongoside F, a diglucoside of diosgenin. researchgate.net

The diversity in saponin structures is largely attributed to the activity of different UGTs that recognize various aglycone substrates and sugar donors, and catalyze the formation of different glycosidic linkages. nih.govfrontiersin.org

Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of steroidal saponins, including this compound, is regulated by a suite of enzymes. Key enzyme families involved include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). mdpi.comnih.govfrontiersin.org

OSCs are responsible for cyclizing 2,3-oxidosqualene to form the basic steroidal skeleton. uoa.grfrontiersin.orgresearchgate.net P450s catalyze various oxidative modifications of the steroidal backbone, such as hydroxylations, which are essential for creating the specific aglycone structure. mdpi.comnih.govfrontiersin.org UGTs, as mentioned earlier, are critical for the glycosylation of the aglycone. mdpi.comnih.govfrontiersin.org

While specific enzymatic studies directly on this compound biosynthesis are limited in the provided search results, research on steroidal saponin and glycoalkaloid biosynthesis in other Solanum species like tomato and potato has identified several GLYCOALKALOID METABOLISM (GAME) enzymes involved in the early steps of steroidal alkaloid aglycone formation from cholesterol. pnas.orgfrontiersin.orggoogle.com Some of these early steps up to the formation of a furostanol intermediate are hypothesized to be common between the steroidal saponin and steroidal glycoalkaloid pathways in different Solanum species. nih.gov

Enzymatic activity can be influenced by various factors, including tissue type and developmental stage. frontiersin.org Additionally, environmental factors and elicitors can induce the biosynthesis of saponins by affecting the activity and expression of biosynthetic enzymes. nih.govmdpi.comcabidigitallibrary.org

Genetic Determinants of Saponin Production in Solanum melongena

The production of saponins in Solanum melongena is under genetic control. Genes encoding the enzymes involved in the biosynthetic pathway, such as OSCs, P450s, and UGTs, are the key genetic determinants. nih.gov

Studies in Solanum species have identified gene clusters involved in the biosynthesis of steroidal glycoalkaloids, which share common initial steps with steroidal saponin biosynthesis. nih.govfrontiersin.org For instance, gene clusters involved in steroidal glycoalkaloid biosynthesis have been found on chromosomes 07 and 12 in tomato, potato, and eggplant. frontiersin.org These clusters contain genes encoding P450s, UGTs, and other tailoring enzymes. nih.gov

While specific genes directly responsible for the biosynthesis of this compound in Solanum melongena are not explicitly detailed in the search results, the presence of genes encoding UGTs with specificity towards diosgenin in S. melongena leaves has been indicated by enzymatic studies. researchgate.net The expression levels of genes encoding key enzymes in steroidal saponin biosynthesis can correlate with the total steroidal saponin content in plants. nih.gov

Research using quantitative trait loci (QTL) mapping in eggplant has identified loci influencing the content of various metabolites, including steroidal saponins like pseudoprotodioscin. frontiersin.orgfrontiersin.org This suggests that specific genetic regions are associated with the regulation of saponin accumulation in eggplant fruit. frontiersin.org Further genomic and transcriptomic studies are needed to fully characterize the genetic network controlling the biosynthesis of specific melongosides, including this compound, in Solanum melongena.

Computational and in Silico Investigations of Melongoside N

Molecular Docking Analyses of Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. This method helps in understanding the binding affinity and interaction modes between a ligand, such as Melongoside N, and a target protein.

Inhibition of Monkeypox Virus Profilin-like Protein A42R

In silico studies have explored the potential of this compound to inhibit the Monkeypox virus (MPXV) Profilin-like Protein A42R, a protein considered crucial for viral replication and assembly. Molecular docking simulations were performed to assess the binding affinity of this compound to the A42R protein (PDB-4QWO). This compound demonstrated a favorable binding affinity for Profilin-like Protein A42R, with a reported docking score of -10.21 kcal/mol. asianjpr.com This score suggests a strong binding interaction between this compound and the target protein. asianjpr.com

Interaction with Dengue Virus NS2B-NS3 Activator Protease

This compound has also been investigated for its potential interaction with the Dengue virus (DENV-2) NS2B-NS3 activator protease, an enzyme essential for viral replication. researchgate.netnih.gov Blind molecular docking studies were conducted to determine the binding energies of several melongosides, including this compound, to the NS2B-NS3 protease (PDB ID-2FOM). researchgate.netnih.govnih.gov this compound showed a binding energy (ΔG) of -8.3 kcal/mol with the DENV-2 NS2B-NS3 protease. researchgate.netnih.gov The studies indicated that this compound interacts with the NS3 protease part of the complex. researchgate.netnih.gov Specifically, this compound was observed to interact with the amino acid residue His51 in the NS3 protease, which is noted as an important residue in the catalytic site. researchgate.netnih.govnih.gov

Identification of Other Predicted Biological Targets

Based on the provided search results, the primary biological targets investigated through molecular docking for this compound are the Monkeypox virus Profilin-like Protein A42R and the Dengue virus NS2B-NS3 activator protease. No information regarding the identification of other predicted biological targets for this compound was found within the scope of the search results.

Molecular Dynamics Simulations and Conformational Stability Assessments

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of protein-ligand complexes.

Root Mean Square Deviation (RMSD) Analysis of Protein-Ligand Complexes

RMSD analysis in molecular dynamics simulations measures the average deviation of atomic positions over time from a reference structure, indicating the conformational stability of a protein-ligand complex. igem.wiki For the interaction of this compound with the Monkeypox virus Profilin-like Protein A42R, MD simulations were performed. The complex of this compound with A42R maintained acceptable conformational stability, with RMSD values generally remaining within 1-3 Å during simulations. asianjpr.comasianjpr.comresearchgate.net This suggests minimal structural changes in the protein-ligand complex over the simulation period. asianjpr.comasianjpr.com

In the context of the Dengue virus NS2B-NS3 protease, a 200 ns molecular dynamic simulation experiment involving melongosides, including this compound, indicated significant stability of the protein-ligand interactions with RMSD values of 2.5 Å. researchgate.netnih.govnih.gov This suggests a stable docking position and no significant disruption of the protein-ligand structure during the simulation. researchgate.netnih.govnih.gov

Root Mean Square Fluctuation (RMSF) Analysis for Protein Flexibility

RMSF analysis quantifies the fluctuations of individual atoms or residues within a molecule over time, providing insights into the flexibility of different regions of the protein. igem.wiki High RMSF values indicate flexible regions, while low values suggest rigidity. igem.wiki

For the Monkeypox virus Profilin-like Protein A42R in complex with this compound, MD simulations and subsequent RMSF analysis indicated minimal structural fluctuations. asianjpr.comasianjpr.comresearchgate.net The ligands, including this compound, exhibited stable interactions with specific protein residues, suggesting consistent and limited local alterations in the protein structure. asianjpr.comasianjpr.com

In the study involving the Dengue virus NS2B-NS3 protease, RMSF values were calculated to investigate changes in protein structural flexibility caused by ligand attachment. nih.gov While the search results mention that RMSF analysis was performed and can help characterize local alterations, specific detailed RMSF values or comparisons for this compound in complex with the DENV NS2B-NS3 protease were not explicitly provided beyond the general statement about the analysis being conducted. nih.gov

Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) Determinations

The Radius of Gyration (Rg) is a metric used in molecular dynamics simulations to assess the compactness of a protein-ligand complex over time. It reflects the distribution of atoms around the center of mass of the system. Analysis of Rg values can indicate whether the binding of a ligand causes significant structural changes or maintains the compactness of the target protein. asianjpr.com

Solvent Accessible Surface Area (SASA) analysis provides insights into the portion of a molecule's surface that is accessible to a solvent. asianjpr.com For protein-ligand complexes, SASA values can help understand the extent to which amino acid residues are exposed to the solvent and how this might relate to interactions with the ligand. asianjpr.com

In a study investigating this compound (CID-4483043) and other compounds against the Monkeypox virus Profilin-like Protein A42R (PDB-4QWO), the stability of the interaction was examined through Rg and SASA analyses over a 250 ns simulation. The average Rg value for this compound (CID-4483043) in complex with the protein was reported as 8.0. asianjpr.com This value suggests that the binding site of the protein did not undergo major structural changes upon binding with this compound, indicating a stable interaction throughout the simulation period. asianjpr.com

The SASA values for the protein complex with this compound (CID-4483043) were calculated and averaged between 500 to 1200 Ų. asianjpr.com These values indicate that, within the complex system, amino acid residues were significantly exposed to the selected ligand molecule. asianjpr.com

Another study evaluating Melongosides, including this compound, as potential inhibitors of the Dengue virus (Serotype 2) NS2B-NS3 activator-protease (PDB ID-2FOM) also utilized Rg and SASA analysis during a 200 ns simulation. nih.gov The Rg analysis showed variations in complex compactness over time, which is an important indicator for anticipating a macromolecule's structural functioning. nih.gov SASA results from the molecular dynamics simulation trajectory provided insights into the solvent-accessible surface area of the protein-ligand complexes. nih.gov

Molecular Surface Area (MolSA) and Polar Surface Area (PSA) Analysis

Polar Surface Area (PSA) is the sum of the surfaces of polar atoms, primarily oxygen, nitrogen, and attached hydrogen atoms. PSA is a useful parameter in drug discovery as it correlates with passive molecular transport across membranes, such as the blood-brain barrier and intestinal absorption.

In the study focusing on the Monkeypox virus Profilin-like Protein A42R, MolSA and PSA analyses were conducted for this compound (CID-4483043) in complex with the protein. asianjpr.comresearchgate.net The ligand complex involving this compound exhibited a typical van der Waals surface area in the in silico investigation. asianjpr.comresearchgate.net The PSA value for this compound in complex with the protein was also determined. researchgate.net These analyses, along with Rg and SASA, supported the stable interaction of this compound with the target protein. asianjpr.comresearchgate.net

In the study on Dengue virus protease inhibition, MolSA and PSA validations were also performed for the melongoside compounds, including this compound. nih.gov

Structure Activity Relationship Sar Studies of Melongoside N and Analogues

Identification of Critical Structural Moieties for Biological Efficacy

The biological efficacy of Melongoside N and its analogues as inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease is intrinsically linked to the specific interactions between the compounds and the active site of the enzyme. Computational studies have identified that the various melongosides interact with the NS3 protease portion of the NS2B-NS3 complex. nih.gov

A pivotal finding from these studies is the interaction of this compound, along with Melongosides B and F, with the amino acid residue His51. nih.govresearchgate.netresearchgate.net This histidine residue is a crucial component of the catalytic triad (B1167595) of the NS3 protease, highlighting the significance of this interaction for the compound's inhibitory potential. In contrast, another analogue, Melongoside G, was observed to interact with Asp75, another key residue in the catalytic site. nih.govresearchgate.netresearchgate.net The specific structural moieties within the melongoside scaffold that facilitate these interactions are therefore critical for their biological activity. The variance in interactions among the different melongosides underscores the importance of the substitution patterns on the steroidal backbone and the nature of the sugar residues in determining the precise binding mode and subsequent efficacy.

CompoundInteracting Residue in NS3 ProteaseSignificance of Interaction
This compoundHis51Interaction with a key catalytic triad residue
Melongoside BHis51Interaction with a key catalytic triad residue
Melongoside FHis51Interaction with a key catalytic triad residue
Melongoside GAsp75Interaction with an important catalytic site residue

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of the complex formed between this compound and its target protein is significantly influenced by a network of non-covalent interactions. nih.gov Molecular dynamics simulations have revealed that this compound, along with other tested melongosides, establishes a stable binding within the active site of the NS2B-NS3 protease through a combination of interactions. nih.gov

These interactions include the formation of hydrogen bonds, which are critical for the specificity and stability of ligand-protein binding. researchgate.net In addition to hydrogen bonds, ionic interactions, water bridges, and hydrophobic interactions play a collective role in anchoring the ligand within the binding pocket. nih.gov The persistence of these contacts throughout the 200-nanosecond simulation time indicates a stable and favorable binding orientation for these compounds. nih.gov The analysis of these non-covalent interactions is crucial for understanding the molecular basis of the inhibitory activity of this compound and for guiding the design of future analogues with enhanced potency. mdpi.com

Comparative Analysis with Related Steroidal Saponins (B1172615) (e.g., Melongoside O, P)

A comparative analysis of the binding affinities of various melongosides against the DENV NS2B-NS3 protease has provided valuable insights into their structure-activity relationships. nih.gov In silico molecular docking studies have quantified the binding energies (ΔG) for a series of these compounds. nih.govnih.gov

Among the studied compounds, Melongoside P exhibited the highest binding affinity with a docking score of -9.5 kcal/mol, followed by Melongoside O with a score of -9.01 kcal/mol. nih.gov this compound demonstrated a binding energy of -8.3 kcal/mol. nih.gov These findings suggest that subtle structural differences between these saponins can lead to significant variations in their binding potency. nih.gov

Further analysis through molecular dynamics simulations indicated that Melongoside P and Melongoside O form a higher number of intramolecular bonds compared to the control compound, suggesting greater conformational stability upon binding. nih.gov Additionally, the solvent-accessible surface area (SASA) values were highest for Melongoside P, followed by Melongoside O and Melongoside G, which were all higher than the control, a factor that can influence the stability of the protein-ligand complex. nih.gov

CompoundBinding Energy (ΔG, kcal/mol)
Melongoside P-9.5
Melongoside O-9.01
This compound-8.3
Melongoside F-8.2
Melongoside G-8.11
Melongoside H-8.0
Melongoside B-7.7

Conformational Features and Their Impact on Receptor Binding

The conformational dynamics of this compound and its analogues, as well as the receptor, are critical determinants of their binding affinity and efficacy. biorxiv.org Molecular dynamics simulations are employed to investigate the conformational changes that occur upon the formation of the protein-ligand complex. nih.gov

Synthetic and Semisynthetic Approaches Towards Melongoside N Derivatives

Strategies for Glycosidic Bond Formation in Saponin (B1150181) Analogues

The formation of the glycosidic bond is a critical step in the synthesis of saponins (B1172615) and their analogues. This process involves the coupling of a glycosyl donor (the sugar moiety) with a glycosyl acceptor (the aglycone or a growing oligosaccharide chain). Various methods have been developed to achieve stereoselective glycosylation, which is crucial for the biological activity of the resulting saponin.

Commonly used glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The choice of donor and reaction conditions can significantly influence the stereochemical outcome of the glycosylation. For instance, the synthesis of diosgenyl β-D-glycosaminosides often utilizes appropriately protected glycosyl donors to couple with diosgenin (B1670711), followed by deprotection of the amine and hydroxyl groups. mdpi.com A general approach for the synthesis of representative spirostanol (B12661974) glycosides like gracillin (B1672132) and dioscin (B1662501) has been developed, highlighting methods for selective deprotection of protecting groups on the sugar moieties. nih.gov

Key considerations in glycosidic bond formation for saponin analogues include:

Stereoselectivity: Achieving the correct anomeric configuration (α or β) is paramount, as it often dictates the biological activity.

Protecting Groups: The use of appropriate protecting groups on both the glycosyl donor and acceptor is essential to prevent unwanted side reactions and to direct the glycosylation to the desired position.

Activation Methods: The choice of activator for the glycosyl donor is critical for promoting the reaction and influencing its stereoselectivity.

Glycosylation StrategyGlycosyl Donor ExampleActivator/PromoterKey Features
Glycosyl Halides AcetobromoglucoseSilver salts (e.g., Ag2CO3)Historically significant, but can be prone to elimination and rearrangement reactions.
Thioglycosides Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideN-Iodosuccinimide (NIS)/Triflic acid (TfOH)Stable donors, allowing for stepwise glycosylation; activation is tunable.
Trichloroacetimidates 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidateBoron trifluoride etherate (BF3·OEt2)Highly reactive donors, often providing good yields and stereoselectivity.

Chemical Modification of the Steroidal Aglycone Moiety

The steroidal aglycone, also known as the sapogenin, provides the hydrophobic core of the saponin molecule and is a key determinant of its biological activity. Chemical modification of this moiety is a common strategy to generate novel saponin derivatives with potentially improved pharmacological properties. mdpi.com Diosgenin, a widely available steroidal sapogenin, is a common starting material for the semisynthesis of various steroidal drugs and saponin analogues. researchgate.netbohrium.com

Modifications can be targeted at different positions of the steroidal nucleus. For example, the C-3 hydroxyl group is a frequent site for derivatization, including the introduction of different functional groups or the attachment of the glycosidic linkage. nih.gov Researchers have synthesized various diosgenin derivatives by modifying the A and B rings of the steroid, leading to compounds with altered biological activities. nih.gov

Examples of chemical modifications of the steroidal aglycone include:

Oxidation and Reduction: Introduction or removal of keto and hydroxyl groups at various positions.

Halogenation: Introduction of halogen atoms, which can modulate lipophilicity and electronic properties.

Alkylation and Acylation: Modification of hydroxyl groups to alter polarity and steric hindrance.

Ring Opening and Rearrangement: More complex transformations to create novel steroidal skeletons.

Modification TypeReagents/ConditionsPurpose
Oxidation of C-3 OH Jones reagent (CrO3/H2SO4)To introduce a ketone for further functionalization.
Epoxidation of Δ5 double bond m-Chloroperoxybenzoic acid (mCPBA)To create an epoxide for ring-opening reactions.
Acylation of C-3 OH Acetic anhydride/PyridineTo introduce an acetyl group, altering solubility and bioavailability.

Enzymatic Synthesis of Melongoside N Analogues

Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods for the synthesis of saponin analogues. Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often without the need for complex protecting group strategies. researchgate.net

The biosynthesis of steroidal saponins in plants involves a series of enzymatic steps, including the glycosylation of the steroidal aglycone. nih.gov Researchers are exploring the use of isolated enzymes or whole-cell biotransformation systems to produce novel saponin derivatives. researchgate.net For instance, microorganisms can be used to convert steroidal saponins into new structures by hydrolyzing or adding sugar moieties. nih.gov

The enzymatic approach can be particularly useful for:

Specific Glycosylation: Attaching sugars to specific hydroxyl groups on the aglycone or on existing sugar chains.

Elongation of Sugar Chains: Sequentially adding monosaccharides to build complex oligosaccharides.

Modification of Existing Saponins: Using enzymes to selectively modify natural saponins.

While the specific enzymes involved in the biosynthesis of this compound are not yet fully characterized, studies on other steroidal saponins provide a framework for how enzymatic synthesis could be applied to generate its analogues.

Enzyme ClassFunctionExample Application
UDP-Glycosyltransferases (UGTs) Transfer a sugar moiety from a UDP-sugar donor to an acceptor.Glycosylation of diosgenin at the C-3 position.
β-Glucosidases Can be used in reverse (transglycosylation) to form glycosidic bonds.Synthesis of simple glycosides of steroidal alcohols.
Cytochrome P450 Monooxygenases Hydroxylation of the steroidal backbone prior to glycosylation.Introduction of new attachment points for sugars.

Design and Synthesis of Truncated or Simplified this compound Structures

Given the synthetic complexity of large, multi-glycosylated saponins like this compound, the design and synthesis of truncated or simplified analogues represent a pragmatic approach to exploring their therapeutic potential. This strategy involves creating molecules that retain the key structural features believed to be responsible for biological activity while being more synthetically accessible.

Truncation may involve:

Reducing the number of sugar units: Synthesizing analogues with shorter oligosaccharide chains or even as monoglycosides.

Simplifying the sugar composition: Using more common or synthetically accessible monosaccharides.

Simplifying the aglycone: Using a less complex steroidal core or a non-steroidal scaffold that mimics the essential features of the natural aglycone.

Analytical Characterization and Method Validation for Melongoside N Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating Melongoside N from other compounds in a mixture, enabling the assessment of its purity and its quantification. High-performance liquid chromatography (HPLC) is a widely used technique for purity determination and quantitative analysis of various compounds, including steroidal glycosides. ebi.ac.ukpurdue.edunih.gov The principle involves separating components based on their differential interaction with a stationary phase and a mobile phase. Purity assessment in chromatography often involves evaluating peak shape and using detectors that can provide information across the eluting peak. sepscience.com For instance, diode-array detectors (DAD) can acquire UV spectra across a chromatographic peak to assess its spectral purity, although challenges can arise with co-eluting compounds that have similar spectra. sepscience.comchromatographyonline.com Quantification is typically achieved by comparing the peak area or height of this compound to a calibration curve generated using standards of known concentration. repligen.com

Advanced Spectroscopic Methods for Structural Elucidation (excluding specific data)

Spectroscopic methods are indispensable for determining the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, is a powerful tool for providing detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. researchgate.netjchps.com By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can deduce the connectivity of atoms and the stereochemistry of the molecule. Infrared (IR) spectroscopy provides information about the functional groups present based on their characteristic vibrational frequencies. UV-Visible (UV-Vis) spectroscopy can be used to detect chromophores within the molecule and is often coupled with chromatographic techniques. karary.edu.sdmdpi.com The combination of these spectroscopic techniques allows for the comprehensive elucidation of the complex structure of this compound. researchgate.netkarary.edu.sdwisdomlib.org

High-Resolution Mass Spectrometry and MS/MS Applications

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, which is vital for confirming its identity and contributing to structural elucidation. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of the elemental composition of the compound. drug-dev.comnih.govbioanalysis-zone.com This is particularly important for complex natural products like saponins (B1172615). Tandem mass spectrometry (MS/MS), also known as MSn, involves the fragmentation of selected ions and the analysis of the resulting product ions. drug-dev.comnih.gov This fragmentation provides characteristic patterns that can help in piecing together the structure of the molecule and identifying specific substructures, such as the sugar moieties and the steroid aglycone in this compound. ebi.ac.uk LC-MS/MS, the coupling of liquid chromatography with tandem mass spectrometry, is a powerful approach for the sensitive and specific detection and quantification of compounds in complex matrices. nih.govunl.edu

Predicted Collision Cross Section (CCS) values, which can be calculated for different adducts of this compound based on its structure, provide an additional dimension of information for identification and characterization using ion mobility-mass spectrometry techniques. uni.lu

Table: Predicted Collision Cross Section (CCS) values for this compound adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+921.50538292.7
[M+Na]+943.48732290.9
[M+NH4]+938.53192291.6
[M+K]+959.46126298.1
[M-H]-919.49082285.7
[M+Na-2H]-941.47277305.1
[M]+920.49755290.4
[M]-920.49865290.4

Orthogonal Analytical Techniques for Stability Monitoring

Monitoring the stability of this compound over time and under different conditions is crucial for its research and potential development. Orthogonal analytical techniques, which measure the same attribute using different physical or chemical principles, are often employed to provide independent confirmation of stability. researchgate.netnih.govfluidimaging.com For complex molecules like saponins, a single analytical method may not provide a complete picture of stability. fluidimaging.com

While specific studies on the stability monitoring of this compound using orthogonal techniques were not detailed in the search results, general principles of stability testing for complex molecules highlight the use of a combination of methods. chromatographyonline.com Techniques such as various forms of liquid chromatography (e.g., size exclusion chromatography to monitor aggregation, reversed-phase LC to monitor chemical degradation products) coupled with detection methods like UV or MS are commonly used. chromatographyonline.combiopharma-asia.com Mass spectrometry is increasingly used for monitoring the stability of biopharmaceuticals and can detect changes such as oxidation or other modifications. chromatographyonline.combiopharma-asia.com Other potential orthogonal techniques for monitoring the stability of natural products could include, depending on the specific degradation pathways, spectroscopic methods or techniques that assess physical properties. biopharma-asia.comnih.gov The goal is to detect changes in identity, purity, and potentially potency over the storage period. chromatographyonline.com

Future Research Trajectories and Academic Perspectives for Melongoside N

Elucidation of Comprehensive Biological Mechanisms of Action

Understanding the precise molecular mechanisms by which Melongoside N exerts its biological effects is a critical area for future research. While in silico studies have provided initial insights, comprehensive experimental validation is necessary. For instance, molecular docking and dynamics simulations have suggested that this compound, along with other melongosides, may interact with the NS2B-NS3 protease of Dengue virus (DENV-2), a key enzyme in viral replication. researchgate.netnih.govnih.gov Specifically, this compound has been shown in computational models to interact with His51 in the NS3 protease part of the NS2B-NS3 complex. researchgate.netnih.govnih.gov Further research should aim to experimentally confirm this interaction and delineate the downstream cellular effects resulting from such binding. Beyond antiviral potential, if other bioactivities are identified, their underlying mechanisms will also require thorough investigation. This includes identifying specific protein targets, signaling pathways, and cellular processes modulated by this compound using techniques such as pull-down assays, reporter gene assays, and phosphoproteomics.

Development of Novel Experimental Validation Paradigms for Predicted Bioactivities

In silico studies have predicted potential bioactivities for this compound, such as antiviral effects against Dengue virus and binding affinity for the Monkeypox virus Profilin-like Protein A42R. researchgate.netdntb.gov.uanus.edu.sg The next crucial step is the development and application of novel experimental paradigms to rigorously validate these predictions. This should move beyond traditional cell culture methods to include more complex models that better mimic in vivo conditions. For example, for antiviral activity against DENV-2, research could involve using 3D cell culture models of target cells or organoids to assess the efficacy of this compound. nih.govnih.gov Furthermore, in vivo studies using appropriate animal models would be essential to confirm antiviral effects, evaluate pharmacokinetics, and assess potential therapeutic indices. nih.govnih.gov The development of high-throughput screening methods tailored to the specific predicted bioactivities would also accelerate the validation process.

Exploration of Undiscovered Bioactivities and Molecular Targets beyond Antiviral Potential

While initial research has highlighted the potential antiviral properties of this compound, particularly against Dengue and Monkeypox viruses based on computational studies, the full spectrum of its biological activities remains largely unexplored. researchgate.netdntb.gov.uanus.edu.sg Future research should focus on systematically investigating other potential bioactivities. This could involve broad-based screening against various biological targets and pathways, including those related to inflammation, cancer, metabolic disorders, and neurological conditions, given that Solanum melongena has been traditionally used for a range of ailments. psu.edueaspublisher.com Techniques such as phenotypic screening, target deconvolution studies, and activity-based protein profiling could be employed to identify novel bioactivities and their corresponding molecular targets. Exploring the effects of this compound on cellular processes like apoptosis, cell proliferation, migration, and differentiation would also be valuable.

Advancements in Sustainable Production and Biosynthetic Engineering

The increasing interest in natural products like this compound necessitates the development of sustainable and efficient production methods. Currently, isolation from natural sources may face challenges related to yield, environmental factors, and resource availability. Future research should explore advancements in sustainable production, including optimized extraction and purification techniques from Solanum melongena seeds. psu.eduresearchgate.net Furthermore, biosynthetic engineering approaches hold significant promise. jipb.netnih.govmdpi.com Elucidating the complete biosynthetic pathway of this compound in the plant would pave the way for metabolic engineering of Solanum melongena or heterologous expression in microbial or other plant systems to enhance its production. jipb.netnih.gov Techniques such as synthetic biology and CRISPR-based gene editing could be employed to optimize the relevant enzymatic steps and regulatory networks involved in its biosynthesis. jipb.netnih.gov

Integration of Multi-Omics Data for Holistic Understanding

To gain a comprehensive and holistic understanding of this compound's effects on biological systems, future research should integrate data from multiple omics technologies. azolifesciences.comnih.govuv.esmdpi.com Combining genomics, transcriptomics, proteomics, and metabolomics data from cells or organisms treated with this compound can provide a systems-level view of its impact. azolifesciences.comnih.govmdpi.com For example, transcriptomics can reveal changes in gene expression, proteomics can show alterations in protein levels and modifications, and metabolomics can identify shifts in metabolic pathways. azolifesciences.comnih.gov Integrating these layers of data using bioinformatics and computational tools can help to uncover complex interactions, identify key regulatory nodes, and build comprehensive models of this compound's mechanisms of action and its broader biological effects. azolifesciences.comnih.govmixomics.org This integrated approach can provide deeper insights than single-omics studies alone. azolifesciences.comnih.gov

Q & A

Q. How is Melongoside N identified and characterized in plant extracts?

this compound is identified using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) isolates the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms its glycosidic structure and stereochemistry. Cross-referencing with databases like LMSD (Lipid Maps Structure Database) ensures alignment with known spectral data . Purity is validated via elemental analysis and thin-layer chromatography (TLC) .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning to remove lipids and pigments. Column chromatography (silica gel or Sephadex LH-20) is used for preliminary separation, with final purification achieved via preparative HPLC. Yield optimization requires adjusting solvent polarity gradients and monitoring fractions with TLC .

Q. Which analytical techniques are critical for validating the purity of synthesized this compound?

Synthesized this compound must undergo rigorous purity checks:

  • HPLC-MS for quantitative analysis and detection of impurities.
  • ¹³C NMR to confirm absence of residual solvents or byproducts.
  • Elemental analysis (C, H, O) to verify stoichiometric consistency.
  • Optical rotation to ensure enantiomeric purity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in pharmacological studies?

Structure-Activity Relationship (SAR) studies involve systematic modifications to the glycosidic side chain or steroidal backbone. Techniques include:

  • Semisynthesis : Enzymatic or chemical hydrolysis to generate derivatives.
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
  • In vitro assays : Cytotoxicity screening (e.g., MTT assay) to compare bioactivity across derivatives .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Contradictions often arise from variability in experimental design. Solutions include:

  • Meta-analysis : Systematic review of data from PubMed, Web of Science, and Cochrane Library to identify confounding factors (e.g., dosage, cell lines) .
  • Standardized protocols : Replicating studies under controlled conditions (e.g., ISO-certified cell cultures, standardized extraction methods) .
  • Multivariate statistics : Principal Component Analysis (PCA) to isolate variables affecting bioactivity .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in metabolic pathways?

Mechanistic studies require interdisciplinary approaches:

  • Transcriptomics : RNA sequencing (RNA-seq) to identify differentially expressed genes post-treatment.
  • Proteomics : 2D gel electrophoresis or LC-MS/MS to map protein interaction networks.
  • Kinetic assays : Enzyme inhibition studies (e.g., Lineweaver-Burk plots) to characterize inhibitory constants (Ki) .

Q. Which databases and repositories are critical for accessing structural and spectroscopic data on this compound?

Key resources include:

  • LMSD (Lipid Maps) : For structural data and synonyms (e.g., Melongoside B, Funkioside A) .
  • Springer’s Spectroscopic Data Series : For comparative NMR and MS spectra .
  • Cochrane Library : For systematic reviews on pharmacological applications .

Methodological Considerations

  • Literature Reviews : Prioritize databases with advanced Boolean search capabilities (PubMed, Web of Science) over Google Scholar to ensure reproducibility .
  • Experimental Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed methodology reporting, including hazard disclosures and compound characterization .
  • Data Contradiction Analysis : Apply PRISMA frameworks for transparent data synthesis and bias assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.